molecular formula C24H23N5O3S2 B11567033 2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)

2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)

Cat. No.: B11567033
M. Wt: 493.6 g/mol
InChI Key: IGVIQJLXFCELLO-UHFFFAOYSA-N
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Description

2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) is a complex organic compound that features a unique combination of furan, triazinane, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with triazinane and benzothiazole derivatives under controlled conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazinane moiety can be reduced to form triazine derivatives.

    Substitution: The benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the benzothiazole rings can produce a variety of substituted benzothiazoles with different functional groups.

Scientific Research Applications

2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole) is unique due to its combination of furan, triazinane, and benzothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N5O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-5-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C24H23N5O3S2/c1-30-16-5-7-19-21(10-16)33-23(25-19)28-13-27(12-18-4-3-9-32-18)14-29(15-28)24-26-20-8-6-17(31-2)11-22(20)34-24/h3-11H,12-15H2,1-2H3

InChI Key

IGVIQJLXFCELLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C4=NC5=C(S4)C=C(C=C5)OC)CC6=CC=CO6

Origin of Product

United States

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